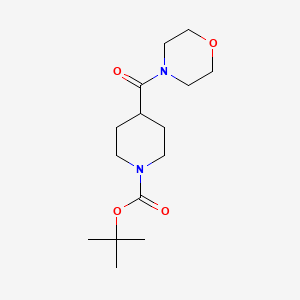
1-Boc-4-(Morpholin-4-carbonyl)piperidin
Übersicht
Beschreibung
1-Boc-4-(morpholine-4-carbonyl)piperidine is a chemical compound with the molecular formula C15H26N2O4 and a molecular weight of 298.38 g/mol. This compound is characterized by its structural features, including a piperidine ring, a morpholine moiety, and a Boc (tert-butoxycarbonyl) protecting group.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(morpholine-4-carbonyl)piperidine has various applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, such as 1-boc-piperidine, are used in the synthesis of gpr119 selective agonists . GPR119 is a G protein-coupled receptor that plays a significant role in glucose homeostasis and intestinal secretion .
Mode of Action
As a piperidine derivative, it may interact with its targets (like GPR119) to modulate their activity
Biochemical Pathways
Given its potential role in the synthesis of GPR119 agonists , it might influence pathways related to glucose homeostasis and intestinal secretion.
Result of Action
If it acts as a GPR119 agonist, it could potentially influence glucose homeostasis and intestinal secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Boc-4-(morpholine-4-carbonyl)piperidine can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Boc-4-(morpholine-4-carbonyl)piperidine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Boc-4-(morpholine-4-carbonyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Reduction products such as amines or alcohols.
Substitution: Substituted piperidines or morpholines.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-(morpholine-4-carbonyl)piperidine is structurally similar to other piperidine derivatives and morpholine-containing compounds. Some similar compounds include:
Piperidine derivatives: Piperidine itself, N-alkylpiperidines, and piperazine derivatives.
Morpholine derivatives: Morpholine, N-alkylmorpholines, and morpholine-4-carboxylic acid derivatives.
Uniqueness: What sets 1-Boc-4-(morpholine-4-carbonyl)piperidine apart is the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This feature makes it particularly useful in synthetic organic chemistry and pharmaceutical applications.
Eigenschaften
IUPAC Name |
tert-butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-12(5-7-17)13(18)16-8-10-20-11-9-16/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJYSHCBPPLTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390522 | |
| Record name | 1-BOC-4-(MORPHOLINE-4-CARBONYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757949-39-6 | |
| Record name | 1-BOC-4-(MORPHOLINE-4-CARBONYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















